2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the pyridazinone family, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
The synthesis of 2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl hydrazine with a suitable styryl ketone under acidic or basic conditions can lead to the formation of the desired pyridazinone ring. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, often utilizing catalysts and specific solvents to streamline the process.
Chemical Reactions Analysis
2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets within biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
2-phenyl-4,5-dihydro-3(2H)-pyridazinone: Known for its anti-inflammatory properties.
2-methyl-6-(4-chlorostyryl)-4,5-dihydro-3(2H)-pyridazinone: Exhibits antimicrobial activity.
2-ethyl-6-(4-nitrostyryl)-4,5-dihydro-3(2H)-pyridazinone: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
2-benzyl-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-7-9-17(10-8-16)11-12-19-13-14-20(23)22(21-19)15-18-5-3-2-4-6-18/h2-12H,13-15H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXWTLPWIMMLN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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